molecular formula C14H10N2O2S2 B5539396 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide

Cat. No.: B5539396
M. Wt: 302.4 g/mol
InChI Key: HOBNPMTXALDUAV-UHFFFAOYSA-N
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Description

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide is a complex organic compound that integrates the structural features of chromen, thiazole, and ethanethioamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the condensation of disubstituted isomeric isatins, thiosemicarbazide, and 3-(2-bromoacetyl)-2H-chromen-2-one under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid . The initial step involves the synthesis of 3-(2-bromoacetyl)-2H-chromen-2-one through the condensation of salicylaldehyde and ethyl acetoacetate catalyzed by piperidine, followed by bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of environmentally benign solvents, energy-efficient processes, and high-yield reactions to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the chromen moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide involves its interaction with specific molecular targets. The chromen and thiazole moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: These compounds share the chromen structure and have similar biological activities.

    Thiazole derivatives: Compounds with thiazole rings are known for their antimicrobial and anticancer properties.

    Ethanethioamide derivatives: These compounds are studied for their potential as enzyme inhibitors.

Uniqueness

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide is unique due to its combination of chromen, thiazole, and ethanethioamide moieties in a single molecule.

Properties

IUPAC Name

2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c15-12(19)6-13-16-10(7-20-13)9-5-8-3-1-2-4-11(8)18-14(9)17/h1-5,7H,6H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBNPMTXALDUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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